Cas no 36748-99-9 (7-Bromo-8-methoxyquinoline)
7-Bromo-8-methoxyquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-bromo-8-methoxyquinoline
- BS-32353
- SCHEMBL4539236
- CS-0187862
- 36748-99-9
- UQYGSQHBIDZNBX-UHFFFAOYSA-N
- MFCD18452260
- DB-129599
- SB71958
- 7-Bromo-8-methoxyquinoline
-
- MDL: MFCD18452260
- Inchi: 1S/C10H8BrNO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3
- InChI Key: UQYGSQHBIDZNBX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=CC=CN=C2C=1OC
Computed Properties
- Exact Mass: 236.97893g/mol
- Monoisotopic Mass: 236.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1Ų
7-Bromo-8-methoxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223497-1g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 1g |
$439 | 2021-08-04 | |
| Chemenu | CM223497-5g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 5g |
$1538 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA819-50mg |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95+% | 50mg |
613.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EA819-200mg |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95+% | 200mg |
1532.0CNY | 2021-07-14 | |
| Chemenu | CM223497-250mg |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 250mg |
$252 | 2023-01-02 | |
| Chemenu | CM223497-1g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 1g |
$619 | 2023-01-02 | |
| eNovation Chemicals LLC | Y1212313-1g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 1g |
$760 | 2024-07-23 | |
| Alichem | A189006882-1g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 1g |
$539.55 | 2023-09-02 | |
| Alichem | A189006882-5g |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95% | 5g |
$1732.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1055296-250mg |
7-Bromo-8-methoxyquinoline |
36748-99-9 | 95+% | 250mg |
$85 | 2024-06-06 |
7-Bromo-8-methoxyquinoline Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 7-Bromo-8-methoxyquinoline
7-Bromo-8-methoxyquinoline (CAS No. 36748-99-9): A Versatile Intermediate in Modern Pharmaceutical Research
7-Bromo-8-methoxyquinoline, identified by its Chemical Abstracts Service (CAS) number 36748-99-9, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule has garnered considerable attention due to its structural versatility and its role as a key intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methoxy substituents on the quinoline backbone imparts unique reactivity, making it a valuable building block for medicinal chemists.
The quinoline scaffold itself is renowned for its broad spectrum of biological activities, which have been exploited in the development of drugs targeting diverse diseases. Among these, 7-Bromo-8-methoxyquinoline has emerged as a particularly useful precursor in the design of novel therapeutic agents. Its molecular structure allows for facile functionalization at multiple positions, enabling the construction of complex molecules with tailored pharmacological properties.
In recent years, significant advancements have been made in leveraging 7-Bromo-8-methoxyquinoline for the development of antimicrobial and anticancer agents. The bromine atom, in particular, serves as a reactive handle for further chemical modifications, such as cross-coupling reactions, which are pivotal in constructing biaryl structures. These structures are frequently found in biologically active compounds and have shown promise in clinical trials.
One notable application of 7-Bromo-8-methoxyquinoline is in the synthesis of quinoline-based inhibitors targeting kinases and other enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their ability to inhibit tyrosine kinases, which play a crucial role in signal transduction pathways that drive tumor growth. Preliminary studies have demonstrated that certain analogs exhibit potent inhibitory activity with favorable pharmacokinetic profiles.
Moreover, the methoxy group on the quinoline ring contributes to the compound's solubility and metabolic stability, factors that are critical for drug efficacy and safety. Researchers have utilized computational modeling to optimize the placement of substituents on the quinoline core, aiming to enhance binding affinity to target proteins while minimizing off-target effects. Such efforts have led to the identification of lead compounds that are currently undergoing further optimization.
The versatility of 7-Bromo-8-methoxyquinoline is further highlighted by its use in developing antiviral agents. Quinoline derivatives have a long history of success against various viral infections, including malaria and HIV. The bromo and methoxy functionalities provide opportunities for modifying the molecule to improve antiviral activity while reducing toxicity. Recent studies have explored its potential in combating emerging viral threats, underscoring its importance as a scaffold for antiviral drug discovery.
In addition to its applications in oncology and virology, 7-Bromo-8-methoxyquinoline has shown promise in addressing neurological disorders. The quinoline scaffold is known to interact with specific neurotransmitter receptors and ion channels, making it a viable candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Ongoing research is focused on identifying novel derivatives that can modulate these pathways effectively.
The synthesis of 7-Bromo-8-methoxyquinoline typically involves multi-step organic reactions starting from readily available precursors. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving accessibility for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in constructing complex derivatives with high precision.
From a regulatory perspective, 7-Bromo-8-methoxyquinoline is classified as a research chemical rather than an industrial or hazardous substance. This classification simplifies its handling and distribution within academic and industrial settings, facilitating its use in drug discovery programs worldwide. However, stringent quality control measures must be adhered to ensure consistency and purity throughout the synthesis process.
The future prospects for 7-Bromo-8-methoxyquinoline are promising, with ongoing research exploring new applications and improving existing ones. Collaborative efforts between academia and industry are expected to accelerate the development of novel therapeutics based on this versatile intermediate. As our understanding of molecular interactions continues to evolve, so too will the innovative uses of compounds like 7-Bromo-8-methoxyquinoline.
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